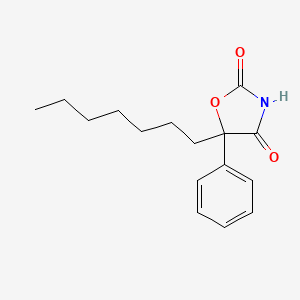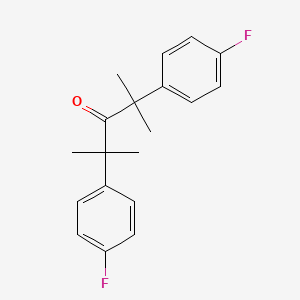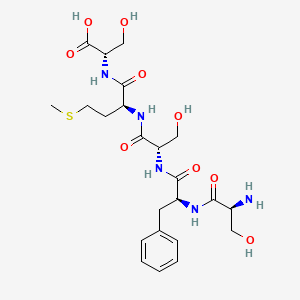![molecular formula C21H25IN4O3 B14224618 Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-64-6](/img/structure/B14224618.png)
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound that belongs to the class of dipeptides Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Introduction of Iodophenyl Group: The iodophenyl group is introduced through a substitution reaction using an appropriate iodinating agent.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency. The process includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylalanine derivative.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in modulating biological processes and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of the iodophenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
824406-64-6 |
|---|---|
Formule moléculaire |
C21H25IN4O3 |
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m1/s1 |
Clé InChI |
FRKBVQFHYZJUOQ-RDTXWAMCSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
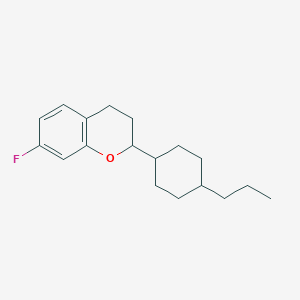
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
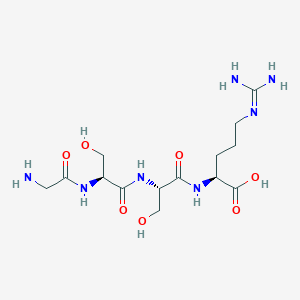
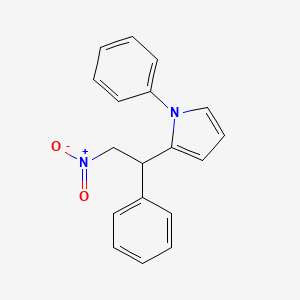
![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
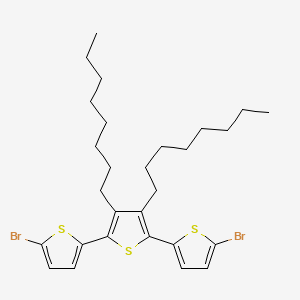
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
